![molecular formula C20H15NO B12853132 2'-(Benzyloxy)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12853132.png)
2'-(Benzyloxy)[1,1'-biphenyl]-4-carbonitrile
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Overview
Description
2'-(Benzyloxy)[1,1'-biphenyl]-4-carbonitrile is a biphenyl derivative featuring a benzyloxy (-OBn) substituent at the 2' position and a cyano (-CN) group at the 4-position. The benzyloxy group confers steric bulk and electron-donating properties, while the nitrile group enhances polarity and reactivity in cross-coupling reactions .
Preparation Methods
The synthesis of 2’-(Benzyloxy)[1,1’-biphenyl]-4-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the direct C-H hydroxylation of biphenyl compounds, which can be achieved using specific reagents and conditions . Industrial production methods may vary, but they generally involve optimizing these synthetic routes for large-scale production.
Chemical Reactions Analysis
2’-(Benzyloxy)[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, benzylic oxidation can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators . Reduction reactions can convert nitro groups to amines using zinc or tin in dilute mineral acid . Substitution reactions, such as the Suzuki-Miyaura coupling, can introduce different functional groups to the biphenyl structure . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3)
Recent studies have highlighted the role of 2'-(benzyloxy)[1,1'-biphenyl]-4-carbonitrile as a promising scaffold for developing inhibitors targeting the aldo-keto reductase 1C3 enzyme. This enzyme is implicated in castration-resistant prostate cancer (CRPC) and other hormone-related cancers. The compound has shown significant binding affinity and selectivity towards AKR1C3, making it a candidate for further optimization in cancer therapy .
Structure-Activity Relationship Studies
The compound has been utilized in structure-activity relationship (SAR) studies to design more potent inhibitors. Modifications to the benzyloxy group have been explored to enhance bioactivity and selectivity. For instance, variations in the substituents on the biphenyl moiety have been linked to improved interaction with the enzyme's active site .
Materials Science
Liquid Crystal Applications
this compound has been investigated for its potential use in liquid crystal displays (LCDs). Its structural characteristics allow it to exhibit liquid crystalline behavior, which is essential for the modulation of light in display technologies. The compound's thermal stability and electro-optical properties make it suitable for application in advanced display systems .
Polymer Composites
In materials science, this compound can be incorporated into polymer matrices to enhance mechanical and thermal properties. Research indicates that blending this compound with polymers can improve their performance in various applications, including coatings and electronic devices .
Organic Synthesis
Synthetic Intermediates
The compound serves as an important intermediate in organic synthesis. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions. For example, it can be used as a precursor to synthesize more complex organic molecules through palladium-catalyzed coupling reactions .
Development of New Synthetic Routes
Innovative synthetic methodologies involving this compound have been reported. These methods focus on improving yield and reducing environmental impact by employing greener solvents and reaction conditions. Such advancements are crucial for scaling up production for industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of 2’-(Benzyloxy)[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules . The nitrile group can also play a role in the compound’s chemical behavior, affecting its binding to molecular targets and its overall activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
The compound is compared to structurally related biphenyl derivatives with variations in substituent type, position, and chain length. Key analogues include:
Table 1: Substituent Variations in Biphenyl-4-carbonitrile Derivatives
Table 2: Comparative Physical Data
- Liquid Crystal Behavior : Alkoxy derivatives (e.g., 4'-octyloxy) exhibit mesogenic properties due to their flexible alkyl chains, whereas the benzyloxy derivative’s rigid aromatic group may suppress liquid crystallinity but enhance thermal stability .
- Biochemical Utility: The benzyloxy group’s labile nature under hydrogenolysis makes it a protective group in drug synthesis, as seen in intermediates like 4'-((4-cyano-[1,1'-biphenyl]-4-yl)amino)-naphthyridine derivatives .
Stability and Functional Group Compatibility
- Hydrogenolysis Sensitivity: The benzyloxy group can be cleaved via catalytic hydrogenation, unlike methoxy or hydroxy groups, enabling selective deprotection in multistep syntheses .
- Nitrile Reactivity: The cyano group participates in nucleophilic additions and serves as a directing group in cross-coupling reactions, as demonstrated in the synthesis of triazine derivatives (69% yield for compound 6n) .
Biological Activity
2'-(Benzyloxy)[1,1'-biphenyl]-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and highlighting key data.
Chemical Structure and Properties
The compound features a biphenyl core with a benzyloxy group and a carbonitrile substituent. This structural configuration is significant as it influences the compound's interaction with biological targets.
Anticancer Activity
Research has demonstrated that derivatives of carbonitriles, including this compound, exhibit notable anticancer properties. The following table summarizes key findings from various studies:
Study | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Study A | THP-1 (leukemia) | 1.4 - >10 | Induces ER stress via NO production |
Study B | L1210 (leukemia) | Not specified | Cytostatic effects observed |
Study C | B16 (melanoma) | Less sensitive | Variability in response noted |
In a study focusing on the structure-activity relationship (SAR), compounds similar to this compound were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that increased lipophilicity correlated with enhanced anticancer activity, suggesting that modifications to the compound's structure could further improve its efficacy .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. In vitro studies have assessed its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The results are summarized below:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |
---|---|
MRSA | 18.7 |
Vancomycin-resistant E. faecalis | 35.8 |
These findings suggest that while this compound exhibits some antimicrobial activity, further optimization may be necessary to enhance its potency against resistant strains .
Case Study 1: Anticancer Mechanism Exploration
A detailed investigation into the anticancer mechanisms revealed that the compound induces apoptosis in THP-1 cells through nitric oxide-dependent pathways. This study highlighted the importance of structural modifications in enhancing bioactivity and selectivity towards cancer cells while minimizing toxicity to normal cells .
Case Study 2: ADMET Profiling
In silico studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound indicated favorable profiles for human intestinal absorption and low clearance rates in liver microsomes. This suggests potential for good bioavailability in therapeutic applications .
Q & A
Basic Questions
Q. What are common synthetic routes for preparing 2'-(Benzyloxy)[1,1'-biphenyl]-4-carbonitrile and its derivatives?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, alkylation of 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile with benzyl bromide under Mitsunobu conditions (triphenylphosphine, diisopropyl azodicarboxylate) yields the benzyloxy derivative. Suzuki-Miyaura cross-coupling is also employed to functionalize the biphenyl core, as seen in the synthesis of alkynyl derivatives using Pd catalysts .
- Key Data : Reaction yields range from 70% to 97%, with purification via column chromatography (e.g., DCM/hexanes gradient) and recrystallization (ethanol/THF) .
Q. How is NMR spectroscopy utilized in characterizing derivatives of this compound?
- Methodology : 1H NMR is critical for confirming substitution patterns. For instance, the diethylamino methyl derivative (4’-((diethylamino)methyl)-[1,1'-biphenyl]-4-carbonitrile) shows distinct signals: a singlet at δ 3.65 ppm for the methylene group and a quartet at δ 2.6 ppm for the N-bound ethyl groups . Aromatic protons appear as multiplets between δ 7.5–7.8 ppm, confirming biphenyl conjugation.
Q. What purification techniques are standard post-synthesis?
- Methodology : Flash column chromatography (e.g., PE/EA 20:1 to 10:1) is used for intermediates, while recrystallization from ethanol/THF (4:1) improves purity for crystalline products . For oily products, distillation under reduced pressure may be applied .
Advanced Research Questions
Q. How does substitution at the 4'-position influence mesophase behavior in liquid crystals?
- Methodology : Alkoxy chains (e.g., hexyloxy or heptyloxy) at the 4'-position enhance liquid crystalline properties by promoting molecular alignment. Differential scanning calorimetry (DSC) and polarized optical microscopy (POM) reveal nematic-to-isotropic transition temperatures (e.g., 56–58°C for 4'-hexyloxy derivatives) .
- Data Contradiction : Longer alkyl chains increase melting points but may reduce mesophase stability due to steric effects .
Q. How does the electronic structure of 4'-mercapto derivatives affect conductance in molecular junctions?
- Methodology : Break junction techniques (MCBJ) show asymmetric 4'-mercapto-[1,1'-biphenyl]-4-carbonitrile exhibits high conductance (10−3–10−4 G0) due to coherent π-conjugation, despite the electron-withdrawing cyano group. Symmetric dithiol derivatives display similar conductance, contradicting assumptions about group additivity .
- Resolution : Theoretical modeling (DFT) is recommended to reconcile experimental discrepancies in contact formation between STM-BJ and MCBJ setups .
Q. What methodologies enable photocatalyst-free dearomatization of phenol derivatives using this compound?
- Methodology : Visible-light photoredox reactions under oxygen-free conditions generate cyclohexene derivatives. For example, 2-acetyl-4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile undergoes dearomatization with 2,4-dinitrophenoxy imine, yielding 79% product via radical intermediates .
Q. How can Suzuki-Miyaura cross-coupling be optimized for alkynyl-functionalized biphenyl derivatives?
- Methodology : Sequential Pd-catalyzed Kumada–Sonogashira–Suzuki reactions enable four-component synthesis. Optimizing ligand choice (e.g., Pd(PPh3)4), solvent (THF/H2O), and temperature (80°C) achieves 96% yield for 4’-((4-methoxyphenyl)ethynyl)-[1,1’-biphenyl]-4-carbonitrile .
Q. What strategies introduce chiral centers in cyclohexene derivatives derived from this compound?
- Methodology : Enantioenriched anisole complexes can be protonated to generate chiral cyclohexenes. While current studies report racemic mixtures, asymmetric catalysis (e.g., chiral auxiliaries or enzymes) may resolve enantiomers .
Q. How are derivatives applied in medicinal chemistry, such as kinase inhibition?
- Methodology : The biphenyl-carbonitrile scaffold is functionalized with fluorinated benzyl groups to enhance binding affinity. For example, coupling with 2,4-difluorobenzylamine yields naphthyridine carboxamides showing >98% yield and potent kinase inhibition (IC50 < 10 nM) .
Q. How to analyze contradictory data in conductance measurements across experimental setups?
Properties
Molecular Formula |
C20H15NO |
---|---|
Molecular Weight |
285.3 g/mol |
IUPAC Name |
4-(2-phenylmethoxyphenyl)benzonitrile |
InChI |
InChI=1S/C20H15NO/c21-14-16-10-12-18(13-11-16)19-8-4-5-9-20(19)22-15-17-6-2-1-3-7-17/h1-13H,15H2 |
InChI Key |
OGNJWEYMJJCLKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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